![molecular formula C12H9BrN4 B2391880 3-Bromo-2-methyl-7-(2-pyridinyl)pyrazolo[1,5-a]pyrimidine CAS No. 860610-14-6](/img/structure/B2391880.png)
3-Bromo-2-methyl-7-(2-pyridinyl)pyrazolo[1,5-a]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-Bromo-2-methyl-7-(2-pyridinyl)pyrazolo[1,5-a]pyrimidine” belongs to the class of organic compounds known as phenylpyrimidines. These are polycyclic aromatic compounds containing a benzene ring linked to a pyrimidine ring .
Synthesis Analysis
The synthesis of pyrazolo[3,4-b]pyridine derivatives has been reported in several studies . The methods for synthesis are systematized according to the method to assemble the pyrazolopyridine system .Molecular Structure Analysis
The molecular structure of “3-Bromo-2-methyl-7-(2-pyridinyl)pyrazolo[1,5-a]pyrimidine” has been analyzed in several studies . The dipole moment changes (Δμ) in those compounds were calculated to be 10.3, 12.8 and 19.0 D .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-Bromo-2-methyl-7-(2-pyridinyl)pyrazolo[1,5-a]pyrimidine” have been analyzed in several studies .Applications De Recherche Scientifique
Fluorescent Molecules for Studying Intracellular Processes
Pyrazolo[1,5-a]pyrimidines (PPs), including the compound , have been identified as strategic compounds for optical applications . They are crucial tools for studying the dynamics of intracellular processes . Their simpler and greener synthetic methodology and tunable photophysical properties make them ideal for this application .
Chemosensors
The heteroatoms in pyrazolo[1,5-a]pyrimidines make them potential chelating agents for ions . This property allows them to be used as chemosensors, providing valuable information about the presence and concentration of specific ions .
Organic Materials Progress
The significant photophysical properties of pyrazolo[1,5-a]pyrimidines have attracted a great deal of attention in material science . They can be used to monitor the progress of organic materials .
Solid-State Emitters
Pyrazolo[1,5-a]pyrimidines with simple aryl groups allow good solid-state emission intensities . This means they can be designed as solid-state emitters, which have applications in various fields, including optoelectronics and sensor technology .
Antitumor Scaffold
Pyrazolo[1,5-a]pyrimidines have shown potential as an antitumor scaffold . They have been found to have anticancer potential and enzymatic inhibitory activity, which could lead to new rational and efficient designs of drugs bearing the pyrazolo[1,5-a]pyrimidine core .
Inhibitor of Mitotic Kinesin
There has been some interest in pyrazolo[1,5-a]pyrimidines as potential chemotherapeutics for cancer . They act as inhibitors of mitotic kinesin, a protein involved in cell division . This makes them promising candidates for cancer treatment .
Mécanisme D'action
Target of Action
The primary target of 3-Bromo-2-methyl-7-(2-pyridinyl)pyrazolo[1,5-a]pyrimidine is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, particularly the transition from the G1 phase to the S phase . Inhibition of CDK2 is an appealing strategy for cancer treatment as it selectively targets tumor cells .
Mode of Action
3-Bromo-2-methyl-7-(2-pyridinyl)pyrazolo[1,5-a]pyrimidine interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal progression of the cell cycle, preventing the transition from the G1 phase to the S phase . As a result, the proliferation of cancer cells is hindered .
Biochemical Pathways
The inhibition of CDK2 by 3-Bromo-2-methyl-7-(2-pyridinyl)pyrazolo[1,5-a]pyrimidine affects the cell cycle control pathway . CDK2 is responsible for phosphorylation of key components for cell proliferation . Therefore, its inhibition can lead to cell cycle arrest, preventing the proliferation of cancer cells .
Pharmacokinetics
In silico admet studies and drug-likeness studies using a boiled egg chart showed suitable pharmacokinetic properties for similar compounds . These properties can help predict the structure requirement for the observed antitumor activity .
Result of Action
The result of the action of 3-Bromo-2-methyl-7-(2-pyridinyl)pyrazolo[1,5-a]pyrimidine is the significant inhibition of the growth of examined cell lines . Most of the compounds showed superior cytotoxic activities against MCF-7 and HCT-116, and moderate activity against HepG-2 . This leads to a significant alteration in cell cycle progression, in addition to apoptosis induction within HCT cells .
Action Environment
It’s worth noting that the properties and stability of similar compounds are comparable to commercial probes such as coumarin-153, prodan, and rhodamine 6g . This suggests that these compounds may have good stability and efficacy in various environments .
Orientations Futures
Propriétés
IUPAC Name |
3-bromo-2-methyl-7-pyridin-2-ylpyrazolo[1,5-a]pyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrN4/c1-8-11(13)12-15-7-5-10(17(12)16-8)9-4-2-3-6-14-9/h2-7H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPXMBYLYOGLAGT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=CC=NC2=C1Br)C3=CC=CC=N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrN4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-2-methyl-7-(2-pyridinyl)pyrazolo[1,5-a]pyrimidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

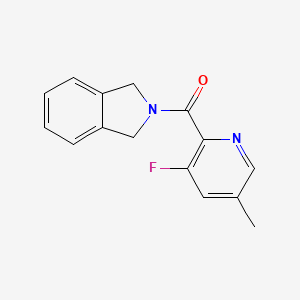
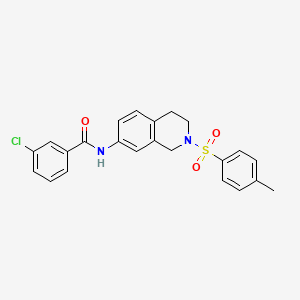

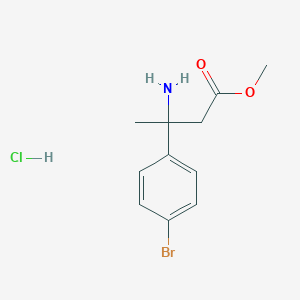
![1-[4-Chloro-3-(trifluoromethyl)benzenesulfonyl]-3-(2-methylpropanesulfonyl)piperidine](/img/structure/B2391803.png)
![(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(1H-indol-4-yl)methanone](/img/structure/B2391806.png)
![2-(2,4'-dioxo-3'-phenylspiro[indole-3,2'-[1,3]thiazolidin]-1(2H)-yl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2391809.png)
![5-{[(2,4-dichlorobenzyl)sulfanyl]methyl}-4-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B2391810.png)
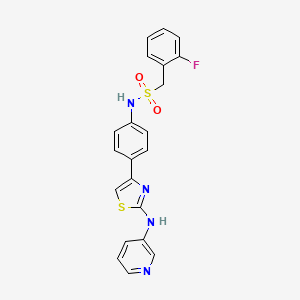
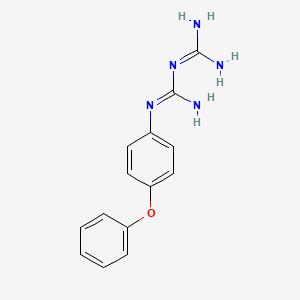

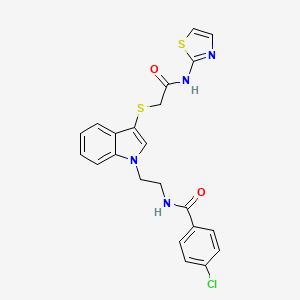
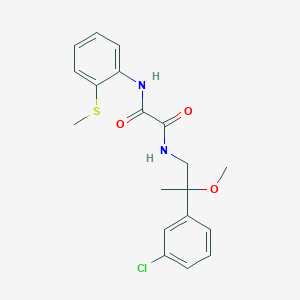
![4-[(3-Fluorophenyl)methoxy]-2-methylaniline](/img/structure/B2391820.png)